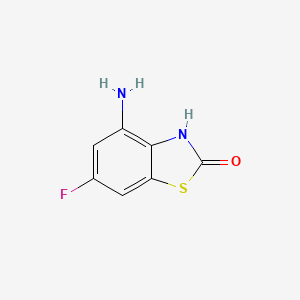
5-Iodo-1H-indazol-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 5th position and a hydroxyl group at the 6th position of the indazole ring makes this compound a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-indazol-6-OL can be achieved through various synthetic routes. One common method involves the iodination of 1H-indazole derivatives. For example, the iodination of 1H-indazol-6-OL can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by iodination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1H-indazol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 5-iodo-1H-indazole.
Substitution: The iodine atom at the 5th position can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of 5-iodo-1H-indazol-6-one.
Reduction: Formation of 5-iodo-1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Iodo-1H-indazol-6-OL has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Iodo-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the iodine and hydroxyl groups.
5-Bromo-1H-indazol-6-OL: Similar to 5-Iodo-1H-indazol-6-OL but with a bromine atom instead of iodine.
6-Hydroxy-1H-indazole: Lacks the iodine atom but has a hydroxyl group at the 6th position.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, while the hydroxyl group provides additional sites for chemical modification and biological activity .
Propriétés
Formule moléculaire |
C7H5IN2O |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
5-iodo-1H-indazol-6-ol |
InChI |
InChI=1S/C7H5IN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |
Clé InChI |
KRMOKSJPLNOEDW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NNC2=CC(=C1I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)


![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
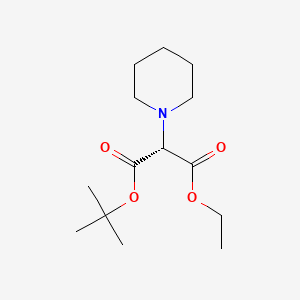
![[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
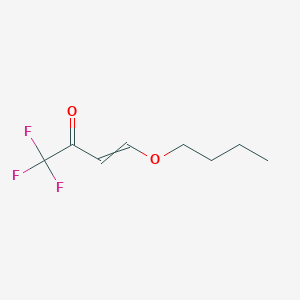
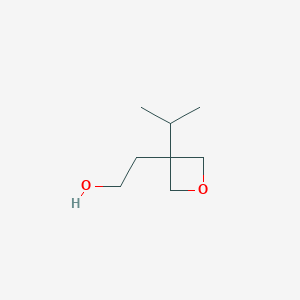
![Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)

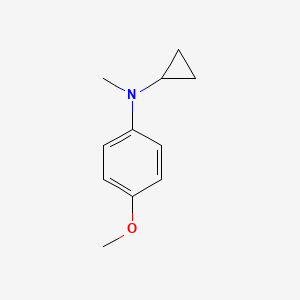
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)
